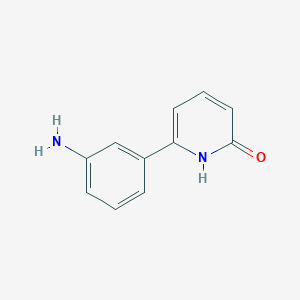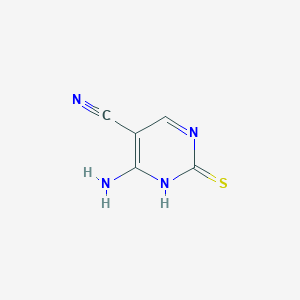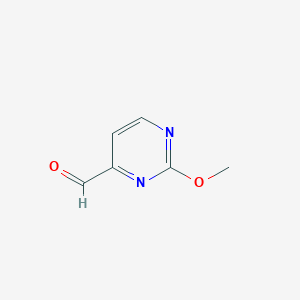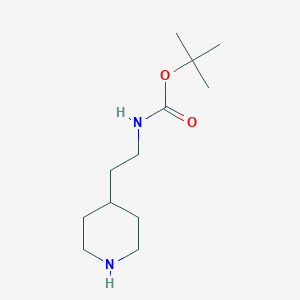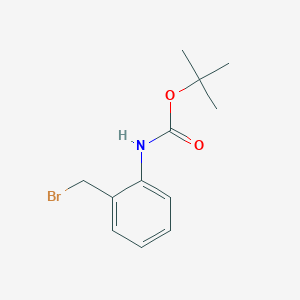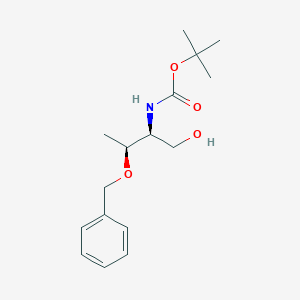
2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Methoxyphenylacetic acid, which is structurally similar to the requested compound, appears as pale yellow or off-white colored flakes . It is used as an intermediate for pharmaceuticals and other organic synthesis .
Synthesis Analysis
A study reported the synthesis of a compound called 2-(4-methoxyphenyl)-5-(2-pyridyl)-1,3,4-thiadiazole via Zinc(II) catalysis . Another study mentioned the synthesis of a compound named 2-((4-methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one .Molecular Structure Analysis
A study conducted a conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted .Physical And Chemical Properties Analysis
A study performed a conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- The synthesis and chemical transformations of related heterocyclic compounds, such as thiazoles and isoxazolones, have been extensively studied. These compounds are known for their utility in synthesizing various heterocyclic compounds, indicating potential applications in pharmaceuticals, agrochemicals, and organic materials (Petrov & Androsov, 2013).
Biological and Medicinal Properties
- Research on 1,3-thiazole derivatives highlights their significant biological and medicinal properties. These compounds have been shown to possess a range of activities, including anti-inflammatory and antioxidant properties, suggesting possible pharmacological applications for related compounds (Raut et al., 2020).
Advanced Materials and Technologies
- The incorporation of thiazole units into polymers and materials for optoelectronic applications has been explored. This suggests potential research avenues in the development of novel materials with specific electronic or optical properties (Lipunova et al., 2018).
Environmental and Green Chemistry
- The synthesis and application of heterocyclic compounds, including those related to thiazole derivatives, have been directed towards green chemistry approaches. This includes the development of environmentally friendly synthetic methods and the exploration of these compounds' roles in environmental remediation or as components of sustainable materials (Prasannamedha & Kumar, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUAAQCBGVFCRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404210 |
Source


|
| Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24839358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
CAS RN |
174006-71-4 |
Source


|
| Record name | 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

